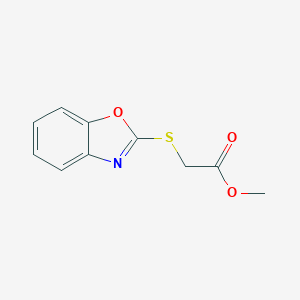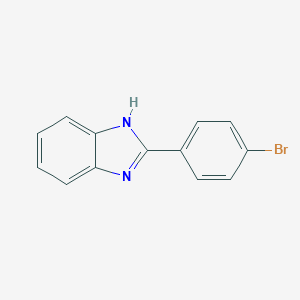
2-(4-溴苯基)苯并咪唑
概述
描述
2-(4-Bromophenyl)benzimidazole (CAS 2622-74-4) is an organic compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 g/mol and is sold as a white crystalline powder . This compound is used in proteomics research .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)benzimidazole involves the reaction of O-phenylenediamine and 4-bromo benzoic acid treated with polyphosphoric acid . Another approach involves the use of engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as a sustainable heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)benzimidazole includes a benzimidazole ring with a 4-bromophenyl group . A detailed vibrational spectra and DFT study of this molecule can be found in a published paper .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)benzimidazole is a solid at 20 degrees Celsius . It appears as a white to brown powder or crystal .科学研究应用
Medicinal Chemistry
Benzimidazoles are widely used as building blocks for synthesizing bioactive compounds. They have found application as antiviral, antihistamine, and antitumor agents .
Antibacterial Agents
Some benzimidazole derivatives have shown potent antibacterial activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Biological and Clinical Studies
Molecules with benzimidazole motifs have shown promising applications in biological and clinical studies due to their heterocyclic, aromatic structure .
Materials Chemistry and Technology
Benzimidazole derivatives have applications in materials chemistry, electronics, technology, dyes, pigments, and agriculture .
Antifungal Activity
Imidazole derivatives like miconazole and sertaconazole have broad-spectrum antifungal activity and are used in treating skin infections .
Synthesis Efficiency
Studies have reported simple processes to synthesize and separate benzimidazole derivatives with high yield and efficiency .
安全和危害
未来方向
Benzimidazole and its derivatives, including 2-(4-Bromophenyl)benzimidazole, are an active and attractive topic of medicinal chemistry. They are being increasingly explored for their wide range of pharmacological activities . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry .
作用机制
Target of Action
2-(4-Bromophenyl)benzimidazole, also known as 2-(4-Bromophenyl)-1H-benzo[d]imidazole, is a type of benzimidazole derivative. Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer . The primary targets of this compound are likely to be cancer cells, given the anticancer activities of benzimidazole derivatives .
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, depending on the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazoles are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on benzimidazole derivatives suggests that these compounds have significant results within the close agreement of the lipinski’s rule of five and qikprop rule within the range . This suggests that 2-(4-Bromophenyl)benzimidazole may have good bioavailability.
Result of Action
Given the anticancer activities of benzimidazole derivatives, it can be inferred that this compound may inhibit the proliferation of cancer cells .
Action Environment
It’s worth noting that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the compound may retain its activity in a variety of environmental conditions.
属性
IUPAC Name |
2-(4-bromophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMGOSKROWAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301527 | |
| Record name | 2-(4-Bromophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)benzimidazole | |
CAS RN |
2622-74-4 | |
| Record name | 2622-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(4-Bromophenyl)benzimidazole in the development of luminescent materials?
A1: 2-(4-Bromophenyl)benzimidazole acts as a cyclometalating ligand in the synthesis of iridium (III) complexes, specifically forming a stable bond with the iridium ion through its nitrogen atom and the carbon atom at the 2-position of the benzimidazole ring []. This type of coordination creates a rigid structure within the complex, enhancing the probability of radiative decay pathways, which are crucial for achieving efficient phosphorescent emission.
Q2: How does the choice of ancillary ligand influence the emission color of the iridium complex containing 2-(4-Bromophenyl)benzimidazole?
A2: The provided research demonstrates that using 5,5'-dimethyl-2,2'-dipyridyl as the ancillary ligand, alongside 2-(4-Bromophenyl)benzimidazole, results in an iridium complex that emits yellow light with a peak at 562 nm []. This emission color can be attributed to the specific energy gap between the excited state and ground state of the complex, which is influenced by the electronic properties of both the cyclometalating ligand (2-(4-Bromophenyl)benzimidazole) and the ancillary ligand (5,5'-dimethyl-2,2'-dipyridyl). Modification of the ancillary ligand structure can potentially shift the energy levels within the complex, leading to different emission colors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


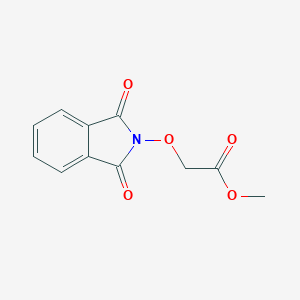


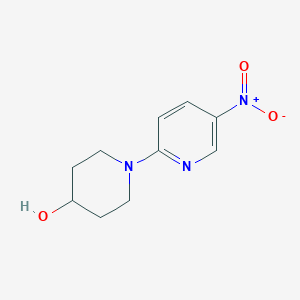
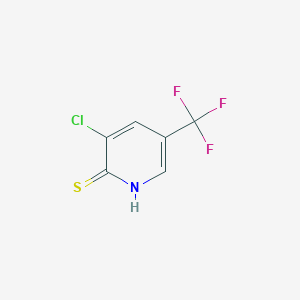
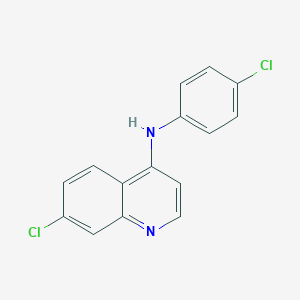


![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
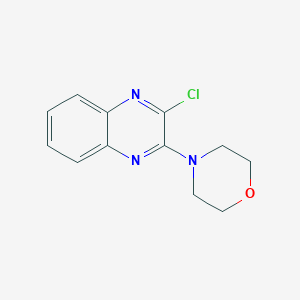
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
